1-(1,5-Dimethyltriazol-4-yl)ethanone

Description

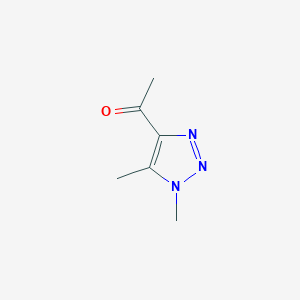

1-(1,5-Dimethyltriazol-4-yl)ethanone (CAS# 151797-83-0) is a triazole-based compound with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol . Its structure features a 1,2,3-triazole ring substituted with methyl groups at positions 1 and 5, and an acetyl group (ethanone) at position 2. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic derivatives such as thiadiazoles and bis-triazoles . Its relatively simple structure and electron-donating methyl groups influence its reactivity and physical properties, distinguishing it from more complex triazole derivatives.

Properties

CAS No. |

151797-83-0 |

|---|---|

Molecular Formula |

C6H9N3O |

Molecular Weight |

139.16 g/mol |

IUPAC Name |

1-(1,5-dimethyltriazol-4-yl)ethanone |

InChI |

InChI=1S/C6H9N3O/c1-4-6(5(2)10)7-8-9(4)3/h1-3H3 |

InChI Key |

MCIHIVHKYDVHKQ-UHFFFAOYSA-N |

SMILES |

CC1=C(N=NN1C)C(=O)C |

Canonical SMILES |

CC1=C(N=NN1C)C(=O)C |

Synonyms |

Ethanone, 1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Triazole Ring

- 1-(1-(3,5-Dichlorophenyl)-5-Methyltriazol-4-yl)ethanone (CAS 667865-24-9): This analog replaces the 1-methyl group with a 3,5-dichlorophenyl substituent. The chlorine atoms introduce electron-withdrawing effects, increasing the triazole ring’s electrophilicity compared to the methyl-substituted target compound.

- 4-Acetyl-5-Methyl-1-Phenyl-1H-1,2,3-Triazole: Here, the 1-methyl group is replaced with a phenyl ring, significantly increasing steric bulk. The phenyl group reduces solubility in polar solvents but stabilizes the triazole ring through resonance effects. This compound is a key intermediate in synthesizing thiadiazole derivatives, as demonstrated in reactions with hydrazonoyl chlorides .

- 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone: This derivative incorporates sulfonyl and fluorine substituents, creating a highly polarizable structure. The ethanone group is attached via a sulfur atom, unlike the direct linkage in the target compound. This modification increases molecular weight (MW > 400 g/mol) and alters reactivity in cycloaddition reactions .

Table 1: Substituent Effects on Key Properties

| Compound | Substituents (Triazole Positions) | Molecular Weight (g/mol) | Key Reactivity Features |

|---|---|---|---|

| 1-(1,5-Dimethyltriazol-4-yl)ethanone | 1-Me, 5-Me, 4-acetyl | 139.16 | High solubility, electron-donating |

| 1-(3,5-Dichlorophenyl)-5-Me analog | 1-(3,5-Cl₂Ph), 5-Me, 4-acetyl | ~290 (estimated) | Electrophilic, enhanced bioactivity |

| 4-Acetyl-5-Me-1-Ph-Triazole | 1-Ph, 5-Me, 4-acetyl | 215.25 | Steric hindrance, resonance stabilization |

| Sulfonyl-Fluorine Derivative | 4-SO₂Ph, 3-S-(Ph-ethanone), 2,4-F₂Ph | >400 | Polarizable, sulfur-mediated reactivity |

Key Differences :

- Electron-Donating vs. Electron-Withdrawing Groups : The target’s methyl groups favor electrophilic aromatic substitution, while chlorine or sulfonyl groups in analogs promote nucleophilic attacks .

- Steric Effects : Bulky substituents (e.g., phenyl in ) hinder cyclization reactions, whereas the target’s compact structure facilitates rapid intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.